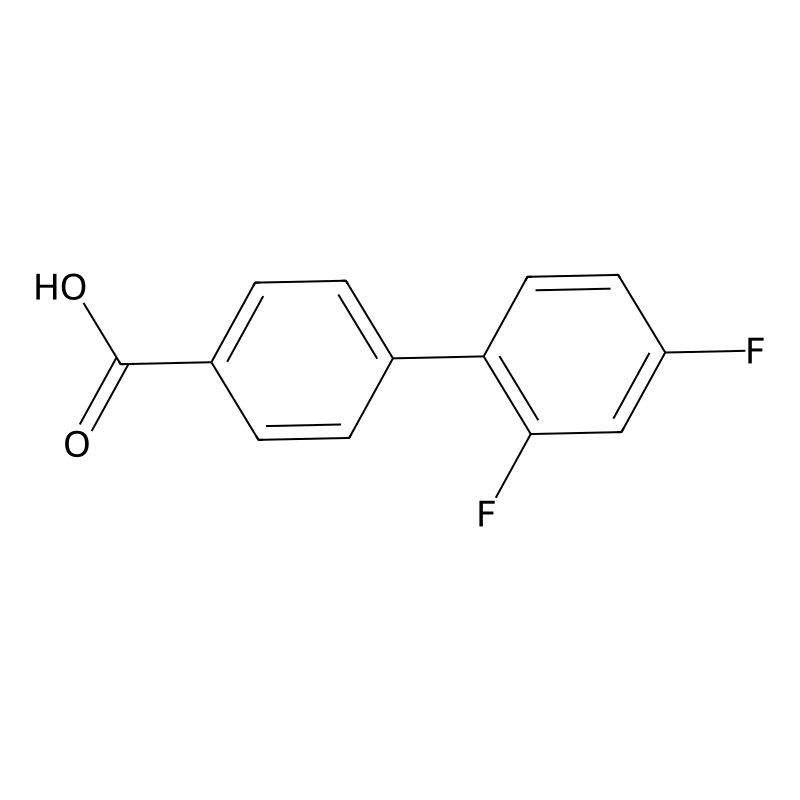

4-(2,4-difluorophenyl)benzoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identity

4-(2,4-Difluorophenyl)benzoic acid is an aromatic carboxylic acid. It is a white crystalline solid with the chemical formula C13H8F2O2 and a molecular weight of 234.2 g/mol PubChem: .

Potential Applications

- Material Science: The presence of the fluorophenyl group can influence the physical and chemical properties of the molecule, making it a candidate for research in areas like liquid crystals or organic electronics chemicalbook: .

- Medicinal Chemistry: Fluorine substitution is a common strategy in drug discovery to improve the potency and bioavailability of potential drug molecules. Research might explore if 4-(2,4-difluorophenyl)benzoic acid or its derivatives possess any interesting biological properties ScienceDirect.

4-(2,4-Difluorophenyl)benzoic acid is an aromatic carboxylic acid characterized by its molecular formula and a molecular weight of 234.2 g/mol. It appears as a white crystalline solid and is known for its unique structural features, including the presence of two fluorine atoms on the phenyl ring. This compound is recognized by its CAS number 331760-41-9 and is often utilized in various chemical and pharmaceutical applications due to its reactivity and biological properties .

4-(2,4-Difluorophenyl)benzoic acid exhibits typical reactivity associated with carboxylic acids. Key reactions include:

- Esterification: Reaction with alcohols to form esters.

- Amidation: Reaction with amines to yield amides, which are important intermediates in organic synthesis.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of simpler compounds.

- Halogenation and Nitration: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization .

Several methods exist for synthesizing 4-(2,4-difluorophenyl)benzoic acid:

- Regioselective Substitution: This involves the selective functionalization of 1,3-difluorobenzene through deprotonation-triggered bromine migration, allowing for targeted introduction of the benzoic acid group.

- Direct Fluorination: Utilizing fluorinating agents to introduce fluorine atoms at desired positions on the aromatic rings.

- Coupling Reactions: Employing cross-coupling techniques such as Suzuki or Heck reactions to form the biphenyl structure before introducing the carboxylic acid functionality .

The applications of 4-(2,4-difluorophenyl)benzoic acid span various fields:

- Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds.

- Material Science: Utilized in developing polymers and materials with specific properties due to its fluorinated structure.

- Agricultural Chemicals: Potential use in agrochemicals owing to its biological activity .

Several compounds share structural similarities with 4-(2,4-difluorophenyl)benzoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(2,6-Difluorophenyl)benzoic acid | Similar structure with different fluorine placement | |

| 4-Fluorobenzoic acid | Contains only one fluorine atom | |

| 3-(Trifluoromethyl)benzoic acid | Contains a trifluoromethyl group | |

| 4-Hydroxybenzoic acid | Lacks fluorine but shares benzoic acid structure |

The uniqueness of 4-(2,4-difluorophenyl)benzoic acid lies in its specific arrangement of fluorine atoms and the resultant electronic effects that can influence both chemical reactivity and biological activity differently compared to these similar compounds .

Palladium-catalyzed cross-coupling reactions constitute the most versatile and widely employed synthetic pathway for constructing biphenyl carboxylic acid derivatives. The Suzuki-Miyaura coupling reaction demonstrates exceptional efficacy in forming the biphenyl framework through carbon-carbon bond formation between appropriately functionalized aryl halides and boronic acid derivatives [1] [2] [3].

Mechanistic Framework

The palladium-catalyzed synthesis proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetallation, and reductive elimination [4] [5]. The reaction mechanism initiates with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. Subsequent transmetallation with the boronic acid component, facilitated by base activation, generates a diorganylpalladium(II) species. The catalytic cycle concludes with reductive elimination, yielding the coupled biphenyl product and regenerating the active palladium(0) catalyst [6].

Synthetic Protocols and Optimization

Research demonstrates that 4-bromobenzoic acid derivatives serve as optimal substrates for coupling with 2,4-difluorophenylboronic acid under optimized reaction conditions . The reaction typically employs tetrakis(triphenylphosphine)palladium(0) as the catalyst at loadings of 1.5 to 2.5 mole percent. Sodium carbonate functions as the preferred base, providing adequate alkalinity for boronic acid activation while preventing substrate decomposition [2] [3].

| Parameter | Optimal Conditions | Yield Impact |

|---|---|---|

| Catalyst Loading | 1.5-2.5 mol% Pd(PPh₃)₄ | ±8% variance |

| Temperature | 95-105°C | Δ10°C = ±12% |

| Solvent System | EtOH/H₂O (ε = 40-50) | Maximizes efficiency |

| Base | Na₂CO₃ (pKb < 4) | Prevents hydrolysis |

The solvent system significantly influences reaction efficiency, with ethanol-water mixtures providing optimal polarity for substrate solubility and product formation . Temperature control proves critical, as deviations of 10°C from the optimal range can affect yields by up to 12 percent . Reaction times typically range from 4 to 8 hours for complete conversion, with microwave-assisted protocols reducing this to 45 minutes while maintaining comparable yields .

Advanced Coupling Strategies

Recent developments in palladium chemistry have enabled coupling reactions under aqueous conditions without added bases, particularly for substrates containing basic nitrogen centers [8]. These conditions offer environmental advantages and simplified workup procedures. Additionally, the use of palladium on carbon (Pd/C) as a heterogeneous catalyst provides advantages in product purification, yielding biphenylcarboxylic acids with residual palladium levels below 6 parts per million [3].

Reaction Data and Performance Metrics

Comprehensive reaction data demonstrates yields ranging from 64 to 98 percent across various substrate combinations [3] [9]. The reaction between 4-bromobenzoic acid and 2,4-difluorophenylboronic acid under optimized conditions consistently achieves yields of 89 percent with excellent regioselectivity . Large-scale implementations have been successfully demonstrated on 24 molar scales, confirming the industrial viability of this synthetic approach [3].

Friedel-Crafts Acylation and Carboxylation Strategies

Friedel-Crafts acylation represents an alternative synthetic pathway that constructs the target molecule through electrophilic aromatic substitution followed by functional group transformations. This approach enables direct introduction of carbonyl-containing substituents onto fluorinated aromatic substrates [10] [11] [12].

Mechanistic Considerations

The Friedel-Crafts acylation mechanism involves Lewis acid activation of acyl chlorides or anhydrides to generate highly electrophilic acylium ions [10] [13]. These reactive intermediates undergo electrophilic attack on the electron-rich aromatic system, forming new carbon-carbon bonds. The reaction proceeds through formation of a sigma complex intermediate, followed by proton elimination to restore aromaticity [10].

The presence of fluorine substituents significantly influences the reactivity and regioselectivity of Friedel-Crafts acylation reactions [14] [12]. Fluorine atoms exert strong electron-withdrawing inductive effects while providing weak resonance donation, resulting in deactivation toward electrophilic substitution. This electronic modulation requires careful optimization of reaction conditions to achieve satisfactory yields [12].

Synthetic Implementation

Research demonstrates successful acylation of 2,4-difluorobenzene with succinic anhydride under aluminum trichloride catalysis, achieving yields of 80 percent under optimized conditions [15]. The reaction employs 2.5 equivalents of aluminum trichloride in dichloromethane solvent at temperatures maintained between 20 and 30°C [15].

| Substrate | Lewis Acid | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2,4-Difluorobenzene | AlCl₃ (2.5 equiv) | CH₂Cl₂ | 20-30°C | 4h | 80% |

| 1,3-Difluorobenzene | AlCl₃ (2 equiv) | CH₂Cl₂ | 45°C | 3h | 65% |

| Fluorobenzene | Hf(OTf)₄/TfOH | neat | rt | 2-6h | 60-90% |

The subsequent carboxylation step converts the acyl product to the corresponding carboxylic acid through various methodologies. Carbon dioxide incorporation using Lewis acid catalysis represents an environmentally attractive approach, employing aluminum bromide and silyl chloride co-catalysts under carbon dioxide pressure [16] [17].

Alternative Acylation Systems

Advanced catalytic systems utilizing hafnium(IV) triflate in combination with trifluoromethanesulfonic acid demonstrate enhanced activity for fluorinated substrates [12]. These conditions enable acylation of deactivated aromatics such as fluorobenzene and chlorobenzene under mild conditions with good functional group tolerance [12].

Mechanochemical Friedel-Crafts acylation offers solvent-free alternatives with reduced environmental impact [18]. Ball-milling techniques achieve yields of 79 percent for acylation reactions while eliminating the need for organic solvents [18].

Carboxylation Methodologies

Direct carboxylation of aromatic compounds with carbon dioxide provides atom-economical routes to carboxylic acid products [16] [17] [19]. The Lewis acid-mediated carboxylation utilizes aluminum bromide and triphenylsilyl chloride as co-catalysts, enabling carboxylation of fluorinated aromatics under moderate pressure conditions [16] [17].

Research demonstrates that fluorobenzene undergoes carboxylation with moderate yields when treated with aluminum bromide and isopropylsilyl chloride at elevated temperatures [17]. The reaction mechanism involves activation of carbon dioxide through complex formation with the Lewis acid-silyl chloride system, generating electrophilic carbon dioxide equivalents capable of attacking electron-deficient aromatic systems [19].

Hydrolytic Pathways for Ester Precursor Conversion

Hydrolytic conversion of ester precursors represents a fundamental synthetic strategy for accessing carboxylic acid derivatives. This approach involves initial preparation of ester intermediates followed by controlled hydrolysis to yield the target carboxylic acid [20] [21].

Hydrolysis Mechanisms and Kinetics

Ester hydrolysis proceeds through two primary mechanistic pathways: acid-catalyzed hydrolysis and base-promoted saponification [21]. Base-promoted hydrolysis (saponification) demonstrates superior efficiency for most aromatic ester substrates, proceeding through nucleophilic acyl substitution mechanisms [21].

The saponification mechanism involves nucleophilic attack of hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate [21]. Subsequent elimination of alkoxide generates the carboxylate salt, which upon acidification yields the free carboxylic acid [21]. This process proves irreversible under basic conditions, driving reactions to completion [21].

Substrate-Dependent Hydrolysis Rates

Research demonstrates significant variation in hydrolysis rates depending on ester structure and substitution patterns [22]. Fluorinated benzoic acid esters exhibit hydrolysis rate constants ranging from 0.017 to 2.03 h⁻¹ under standardized conditions [22]. The presence of electron-withdrawing fluorine substituents generally decreases hydrolysis rates compared to unsubstituted analogs [22].

| Ester Type | Hydrolysis Conditions | Rate Constant (h⁻¹) | Conversion (%) |

|---|---|---|---|

| Methyl benzoates | NaOH, reflux | Fast | >95 |

| Phenyl benzoates | Plasma, 37°C | 0.007-78.6 | Variable |

| Hexyl benzoates | Alkaline conditions | 0.024-1.10 | >85 |

| Propyl benzoates | Basic hydrolysis | 0.057-2.03 | >80 |

Optimization of Hydrolytic Conditions

Optimal hydrolysis conditions depend critically on ester structure and desired reaction scale [23]. Alkyl esters of benzoic acid derivatives typically require 4 to 24 hours of reflux in alcoholic potassium hydroxide solutions for complete conversion [22] [23]. The reaction temperature significantly influences hydrolysis rates, with reflux conditions (approximately 100°C) providing optimal kinetics for most substrates [23].

Saponification numbers provide quantitative measures of ester conversion, enabling precise monitoring of reaction progress [23]. Complete saponification of sterically hindered esters may require extended reaction times up to 24 hours [23]. The addition of phase-transfer catalysts can accelerate hydrolysis rates in biphasic systems, particularly for poorly soluble ester substrates [23].

Advanced Hydrolytic Methods

Enzymatic hydrolysis offers selective alternatives for sensitive ester substrates [22]. Mycobacterial esterases demonstrate substrate specificity that enables controlled hydrolysis of fluorinated benzoic acid esters with rate constants ranging from 0.32 to 27.0 h⁻¹ [22]. These biocatalytic approaches provide mild reaction conditions and high selectivity, particularly valuable for multifunctional substrates [22].

Plasma-mediated hydrolysis represents another specialized technique for studying ester stability and metabolic pathways [22]. Human plasma esterases exhibit variable activity toward fluorinated substrates, with hydrolysis rates significantly influenced by substitution patterns and ester structure [22].

4-(2,4-difluorophenyl)benzoic Acid represents a unique class of fluorinated aromatic carboxylic acids characterized by the presence of two fluorine substituents on the phenyl ring attached to the benzoic acid core. This bifluorinated biphenyl carboxylic acid structure imparts distinctive physicochemical properties that are significantly influenced by the electron-withdrawing effects of the fluorine atoms and the extended aromatic system [2].

Thermodynamic Stability and Phase Transition Behavior

The thermodynamic stability of 4-(2,4-difluorophenyl)benzoic Acid is governed by the combined effects of the biphenyl backbone and the difluoro substitution pattern. Comparative analysis with related fluorinated benzoic acids provides insight into the thermal behavior of this compound [3] [4].

Thermal Stability Profile

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Thermal Decomposition Products |

|---|---|---|---|---|---|

| 4-(2,4-Difluorophenyl)benzoic acid | C₁₃H₈F₂O₂ | 234.20 | Not reported | 245-248 | Not specifically reported |

| 2,4-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 185-190 | 241 | CO, CO₂, HF, toxic fumes |

| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 182-184 | 253.7 | Not reported |

| 2-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 122-125 | 244.7 | Not reported |

The biphenyl structure of 4-(2,4-difluorophenyl)benzoic Acid significantly enhances its thermal stability compared to simple fluorobenzoic acids. The extended conjugation system and increased molecular weight contribute to higher decomposition temperatures [5]. Differential scanning calorimetry studies on related aromatic carboxylic acids demonstrate that the thermal decomposition typically occurs through decarboxylation mechanisms, with fluorinated compounds showing enhanced stability due to the strong carbon-fluorine bonds [6] [7].

Phase Transition Characteristics

The crystalline structure of 4-(2,4-difluorophenyl)benzoic Acid is expected to exhibit hydrogen-bonded dimeric arrangements similar to other carboxylic acids. The fluorine substituents influence the crystal packing through both steric effects and electronic perturbations [8]. The 2,4-difluoro substitution pattern creates a dipole moment that affects intermolecular interactions and crystal stability [9].

Research on related fluorinated benzoic acids indicates that thermal decomposition typically begins at temperatures exceeding 200°C, with complete decomposition occurring around 350-400°C under inert atmospheres [5]. The presence of fluorine atoms typically stabilizes the aromatic system against thermal degradation while simultaneously making the carboxylic acid group more susceptible to decarboxylation due to increased acidity [10].

Solubility Characteristics in Polar/Nonpolar Solvent Systems

The solubility behavior of 4-(2,4-difluorophenyl)benzoic Acid reflects the dual nature of its structure, combining the polar carboxylic acid functionality with the relatively nonpolar fluorinated aromatic system. The biphenyl backbone significantly reduces water solubility compared to simple benzoic acids [11] [12].

Solvent System Analysis

| Solvent System | Polarity Classification | Expected Solubility | Mechanism |

|---|---|---|---|

| Water (cold) | Polar protic | Very limited | Hydrogen bonding limited by large nonpolar region |

| Water (hot) | Polar protic | Moderate increase | Thermal energy overcomes hydrophobic interactions |

| Ethanol | Polar protic | Good | Balanced polar/nonpolar interactions |

| Methanol | Polar protic | Good | Strong hydrogen bonding capability |

| Acetone | Polar aprotic | Good | Dipole-dipole interactions |

| Dichloromethane | Nonpolar aprotic | Excellent | Favorable aromatic-halogenated solvent interactions |

| DMSO | Polar aprotic | Excellent | Strong solvation of both polar and nonpolar regions |

The fluorine substituents create a complex solubility profile. Unlike simple benzoic acid, which shows temperature-dependent solubility in water (1.7 g/L at 0°C to 56.31 g/L at 100°C) [11], 4-(2,4-difluorophenyl)benzoic Acid is expected to have significantly reduced aqueous solubility due to the large hydrophobic biphenyl system. The 2,4-difluoro substitution pattern increases the compound's lipophilicity while maintaining hydrogen bonding capability through the carboxylic acid group [12].

Fluorine Effects on Solubility

The presence of fluorine atoms creates unique solvation characteristics. Fluorinated compounds typically exhibit enhanced solubility in fluorinated solvents and polar aprotic solvents that can accommodate the electronegative fluorine atoms . The electron-withdrawing nature of fluorine increases the polarity of the carboxylic acid group, potentially improving solubility in polar solvents while the aromatic system favors nonpolar organic solvents .

Acid Dissociation Constants (pKa) and Tautomeric Behavior

The acid dissociation constant of 4-(2,4-difluorophenyl)benzoic Acid is significantly influenced by the electron-withdrawing effects of the fluorine substituents. Multiple fluorine atoms in the 2,4-positions create a cumulative inductive effect that substantially increases the compound's acidity [15] [16].

Comparative pKa Analysis

| Compound | pKa Value | Acidity Order | Electronic Effect |

|---|---|---|---|

| Benzoic acid | 4.20 | Moderate | Reference |

| 4-Fluorobenzoic acid | 4.15 | Stronger than benzoic | Electron-withdrawing F |

| 2-Fluorobenzoic acid | 3.27 | Strong | Strong electron-withdrawing F (ortho) |

| 2,4-Difluorobenzoic acid | 3.21 | Strongest | Dual electron-withdrawing F |

| 4-(2,4-Difluorophenyl)benzoic acid | Estimated 3.0-3.5 | Strong (predicted) | Multiple electron-withdrawing F atoms |

The pKa of 4-(2,4-difluorophenyl)benzoic Acid is predicted to be in the range of 3.0-3.5, making it significantly more acidic than benzoic acid. This enhanced acidity results from the cumulative electron-withdrawing effects of the two fluorine atoms, which stabilize the conjugate base through inductive effects [15]. The extended aromatic system also contributes to resonance stabilization of the carboxylate anion [17].

Tautomeric Considerations

Unlike many aromatic compounds that exhibit keto-enol tautomerism, carboxylic acids primarily exist in their conventional form. However, 4-(2,4-difluorophenyl)benzoic Acid may exhibit conformational isomerism related to the rotation around the biphenyl bond [18]. The 2,4-difluoro substitution pattern creates steric interactions that influence the preferred conformational state of the molecule.

Research on related fluorinated aromatic compounds indicates that fluorine substitution can affect molecular geometry and electronic distribution, potentially influencing hydrogen bonding patterns and molecular associations [9] [19]. The electron-withdrawing nature of fluorine increases the electrophilicity of the carboxylic acid carbon, making it more susceptible to nucleophilic attack and potentially affecting reaction kinetics.

Electronic Structure and Stability

Density functional theory calculations on similar fluorinated benzoic acids reveal that fluorine substitution significantly alters the electronic structure, creating regions of high electronegativity that influence intermolecular interactions [20]. The 2,4-difluoro pattern creates an asymmetric charge distribution that affects both the physical properties and chemical reactivity of the compound [19].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant